![molecular formula C21H22O3 B12522483 6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal CAS No. 672297-10-8](/img/structure/B12522483.png)
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a phenylprop-1-en-1-yl group attached to a phenoxy ring, which is further connected to a hexanal moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylprop-1-en-1-yl Intermediate: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate 3-oxo-3-phenylprop-1-en-1-yl.
Coupling with Phenol: The intermediate is then reacted with phenol in the presence of a catalyst, such as sulfuric acid, to form the phenoxy derivative.
Attachment of Hexanal: Finally, the phenoxy derivative is reacted with hexanal under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in hexanal can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of enzymes such as EGFR and VEGFR-2, which are targets in cancer therapy.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal involves its interaction with specific molecular targets. For instance, in cancer therapy, the compound may inhibit the activity of enzymes like EGFR and VEGFR-2 by binding to their active sites, thereby blocking the signaling pathways that promote cancer cell proliferation . Molecular docking and dynamic simulation studies have provided insights into these interactions .
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide: This compound shares a similar phenoxy structure and has been studied for its potential as an EGFR/VEGFR-2 inhibitor.
(E)-3-oxo-3-phenylprop-1-en-1-yl benzoate: Another compound with a similar phenylprop-1-en-1-yl group, used in various synthetic applications.
Uniqueness
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its promising applications in medicinal chemistry and materials science highlight its significance.
Properties
CAS No. |
672297-10-8 |
|---|---|
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-[4-(3-oxo-3-phenylprop-1-enyl)phenoxy]hexanal |
InChI |
InChI=1S/C21H22O3/c22-16-6-1-2-7-17-24-20-13-10-18(11-14-20)12-15-21(23)19-8-4-3-5-9-19/h3-5,8-16H,1-2,6-7,17H2 |
InChI Key |
AVKXXNCJPAZOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
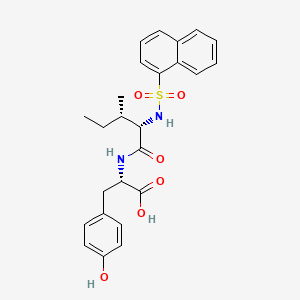

![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)

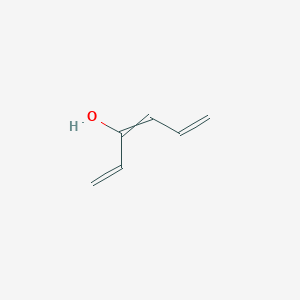
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
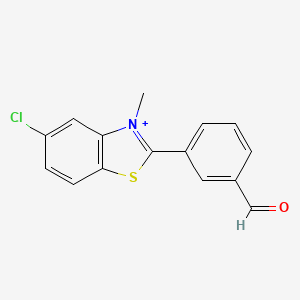
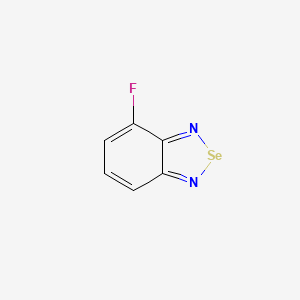
silane](/img/structure/B12522467.png)
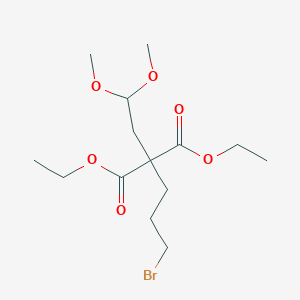

![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)
